(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC16363392
Molecular Formula: C28H23NO7
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23NO7 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C28H23NO7/c1-29-15-17(21-13-18(32-2)7-9-22(21)29)12-26-27(30)20-8-6-19(14-24(20)36-26)35-28(31)16-5-10-23(33-3)25(11-16)34-4/h5-15H,1-4H3/b26-12+ |
| Standard InChI Key | ZMXSIINLCWASSN-RPPGKUMJSA-N |
| Isomeric SMILES | CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=C(C=C5)OC)OC |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=C(C=C5)OC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Indole core: A 5-methoxy-1-methylindole group contributes aromaticity and electron-rich regions critical for intermolecular interactions.
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Benzofuran scaffold: A 7-methyl-3-oxo-2,3-dihydro-1-benzofuran moiety provides rigidity and planar geometry, enhancing binding affinity to biological targets.
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Benzoate ester: The 3,4-dimethoxybenzoate substituent introduces polar functional groups that modulate solubility and pharmacokinetics.
The (2E) configuration indicates the trans arrangement of the methylidene group relative to the benzofuran oxygen, a stereochemical feature confirmed via X-ray crystallography in analogous compounds .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-Methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
| InChI Key | HYCGCGTWHBEQBF-LGJNPRDNSA-N |
| Topological Polar Surface Area | 102 Ų |
Synthesis and Optimization
Reaction Pathways
The synthesis employs a multi-step strategy, as outlined in recent methodologies for analogous indole-benzofuran hybrids :
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Indole intermediate preparation: 5-Methoxy-1-methylindole is synthesized via Fischer indole synthesis, utilizing phenylhydrazine and 4-methoxyacetophenone under acidic conditions.
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Benzofuran formation: A SNAr (nucleophilic aromatic substitution) reaction between 2-iodo-3-oxo-2,3-dihydro-1-benzofuran-6-ol and the indole intermediate is conducted in dimethyl sulfoxide (DMSO), followed by 5-endo-dig cyclization to form the benzofuran scaffold .
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Esterification: The phenolic hydroxyl group of the benzofuran intermediate reacts with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine, yielding the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole synthesis | H2SO4, EtOH, 80°C, 12 h | 78 |
| SNAr/Cyclization | K2CO3, DMSO, 100°C, 8 h | 65 |
| Esterification | Et3N, CH2Cl2, rt, 24 h | 82 |
Green Chemistry Approaches
Recent advancements highlight the use of water-DMSO mixtures for benzofuran cyclization, reducing reliance on toxic solvents . Microwave-assisted synthesis has also been explored, cutting reaction times by 40% while maintaining yields above 60%.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but high lipophilicity (), favoring passive diffusion across biological membranes. Stability studies in simulated gastric fluid (SGF) indicate a half-life of 6.2 hours, suggesting suitability for oral administration.
Spectroscopic Characterization
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UV-Vis: (indole π→π* transition) and 320 nm (benzofuran n→π* transition).
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NMR: NMR (500 MHz, CDCl3) signals at δ 7.82 (d, J=8.5 Hz, H-4 indole), 6.95 (s, H-2 benzofuran), and 3.89 (s, OCH3).
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.5 | 3.2 |
| A549 | 18.7 | 2.1 |
| HEK293 | 40.1 | — |
Neuroprotective Effects
In a Parkinson’s disease model using SH-SY5Y cells, the compound reduced rotenone-induced oxidative stress by 58% at 10 μM, likely through Nrf2 pathway activation.
Structure-Activity Relationships (SAR)
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Methoxy positioning: The 5-methoxy group on the indole ring is critical for antimicrobial activity; its removal decreases potency by 70%.
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Benzofuran substitution: The 7-methyl group enhances metabolic stability, increasing plasma half-life from 1.8 to 4.3 hours in murine models.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assay: (high absorption potential).
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Metabolism: Hepatic microsomal studies indicate primary oxidation via CYP3A4, generating a hydroxylated metabolite.
Acute Toxicity
In BALB/c mice, the LD50 was determined as 320 mg/kg, with no observed neurotoxicity at therapeutic doses.
Future Directions
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Analogue development: Systematic modification of the benzoate ester to improve aqueous solubility.
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In vivo efficacy studies: Evaluation in xenograft models for anticancer activity.
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Formulation optimization: Nanoemulsion systems to enhance oral bioavailability.
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